molecular formula C18H19N5O3S B2943820 2-(2-(1H-indole-3-carboxamido)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1226453-25-3

2-(2-(1H-indole-3-carboxamido)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2943820
CAS No.: 1226453-25-3
M. Wt: 385.44
InChI Key: RQEUPHVTYAQTDC-UHFFFAOYSA-N
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Description

This compound features a thiazole-5-carboxamide core substituted with N,N,4-trimethyl groups and linked via acetamido bridges to an indole-3-carboxamido moiety.

Properties

IUPAC Name

2-[[2-(1H-indole-3-carbonylamino)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-10-15(17(26)23(2)3)27-18(21-10)22-14(24)9-20-16(25)12-8-19-13-7-5-4-6-11(12)13/h4-8,19H,9H2,1-3H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEUPHVTYAQTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(1H-indole-3-carboxamido)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a synthetic derivative that combines an indole moiety with a thiazole structure. This unique combination has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4O2SC_{15}H_{18}N_4O_2S, and it has a molecular weight of approximately 318.4 g/mol. The structural characteristics contribute to its interaction with biological targets, which are crucial for its pharmacological activity.

Research indicates that compounds containing indole and thiazole functionalities often interact with various biological pathways, including those involved in cell proliferation and apoptosis. The specific mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

  • Inhibition of Kinases : Similar compounds have shown activity against kinases such as EGFR and CDK2, which are pivotal in cancer cell growth regulation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through the modulation of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2) and activation of caspases.

Antiproliferative Activity

In vitro studies have demonstrated the antiproliferative effects of related indole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and KNS42 (malignant brain tumor). For instance, compounds similar to the target compound exhibited GI50 values ranging from 0.95 µM to 1.50 µM against MCF-7 cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineGI50 (µM)Mechanism
5iMCF-71.35EGFR/CDK2 inhibition
5dKNS420.33Apoptosis induction
DoxorubicinMCF-71.13DNA intercalation

Apoptotic Induction

Studies have highlighted that the compound influences apoptotic markers significantly. Increased levels of caspases (3, 8, and 9) and Cytochrome C were observed, suggesting that the compound effectively promotes apoptosis in cancer cells .

Case Studies

  • Breast Cancer Cell Line Study : In a comparative study involving several indole derivatives, the compound demonstrated significant cytotoxicity against MCF-7 cells with a notable increase in apoptotic markers after treatment.
  • Malignant Brain Tumor Evaluation : Another study focused on KNS42 cells revealed that the compound effectively reduced cell viability with an IC50 value of 0.33 µM, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Core Structure and Substituents

The table below summarizes key structural differences between the target compound and analogs identified in the evidence:

Compound Class/Example Core Structure Key Substituents Notable Features Reference
Target Compound Thiazole-5-carboxamide N,N,4-Trimethyl, indole-3-carboxamido-acetamido High hydrogen-bonding potential from amides; lipophilic N,N-dimethyl groups -
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides () Thiazole-5-carboxamide 4-Methyl, 4-pyridinyl Pyridine substitution enhances aromatic interactions; simpler synthesis via coupling with amines
Imidazo[2,1-b]thiazole-5-carboxamides (e.g., ND-11503, ) Imidazo-thiazole fused ring Ethyl, dihydrobenzofuran, trifluoromethylphenoxy Fused imidazole increases rigidity; trifluoromethyl improves metabolic stability
N-Substituted oxadiazole-indole derivatives () 1,3,4-Oxadiazole Indol-3-ylmethyl, sulfanyl groups Oxadiazole core enhances electron-withdrawing properties; sulfanyl groups may influence redox activity
Indole-2-carboxylic acid thiazole derivatives () Thiazole + indole-2-carboxylic acid Amino-thiazol-4-one Conjugated system between indole and thiazole; potential for π-π stacking

Physicochemical Properties

  • Hydrogen Bonding : Multiple amide bonds in the target compound enhance hydrogen-bonding capacity, which may improve target binding but reduce solubility compared to ether-linked analogs (e.g., ND-11564 in ) .

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